molecular formula C11H14O2 B1462980 2-Methyl-4-propoxybenzaldehyde CAS No. 883531-90-6

2-Methyl-4-propoxybenzaldehyde

Cat. No.: B1462980
CAS No.: 883531-90-6
M. Wt: 178.23 g/mol
InChI Key: WGTVGFZUHDIYSW-UHFFFAOYSA-N
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Description

“2-Methyl-4-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H14O2. It has a molecular weight of 178.23 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

Substituted benzaldehydes, including compounds similar to 2-Methyl-4-propoxybenzaldehyde, have been utilized in catalytic processes. For example, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation represents a key methodology in the synthesis of substituted 2-bromobenzaldehydes. This approach showcases the utility of substituted benzaldehydes in facilitating specific transformations that are valuable in organic synthesis (Dubost et al., 2011).

Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes from benzyl alcohols through copper-catalyzed oxidation in water at room temperature demonstrates the flexibility of substituted benzaldehydes in organic synthesis. This method emphasizes the importance of environmentally friendly reactions, showcasing high yields and broad substrate scope, including the production of derivatives similar to this compound (Wu et al., 2016).

Material Science Applications

In material science, substituted benzaldehydes have been used to create functional materials. The synthesis of polymer-supported copper catalysts for the selective oxidation of phenols to hydroxybenzaldehydes and benzoquinones highlights the role of such compounds in developing new materials with specific chemical functionalities (Takaki et al., 2002).

Biologically Active Compounds

The development of biologically active compounds through the synthesis of Schiff bases from benzaldehydes illustrates the potential of these compounds in medicinal chemistry. The coordination of these Schiff bases with metal ions to enhance their bioactivity against various pathogens underscores the significance of substituted benzaldehydes in creating therapeutic agents (Sumrra et al., 2018).

Safety and Hazards

The safety information for “2-Methyl-4-propoxybenzaldehyde” indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVGFZUHDIYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 87.1, using 4-hydroxy-2-methylbenzaldehyde (54.4 mg, 0.40 mmol) in place of 4-hydroxybenzaldehyde and 1-bromopropane (98 mg, 0.80 mmol) in place of 1-iodo-(3,3,3-trifluoro)propane to give 2-methyl-4-propoxybenzaldehyde (50 mg, 71%). Used without further characterization.
Quantity
54.4 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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